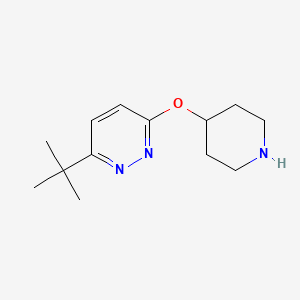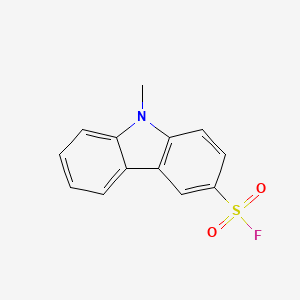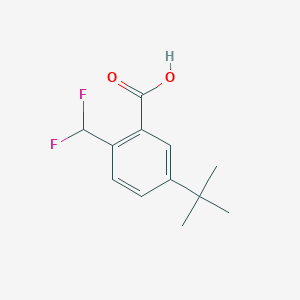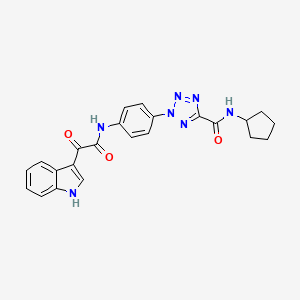
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” seems to be related . It has a molecular weight of 258.36 and is an oil at room temperature .
Synthesis Analysis
The synthesis of related compounds often involves processes such as etherification, hydrazonation, cyclization, and reduction .Molecular Structure Analysis
The molecular structure of related compounds can be complex, involving multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and may involve multiple steps .Physical And Chemical Properties Analysis
The related compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is an oil at room temperature . It has a molecular weight of 258.36 .Mécanisme D'action
The mechanism of action of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific proteins and enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In the brain, this compound has been shown to increase the levels of acetylcholine and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is its ability to selectively target specific proteins and enzymes in the body. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine. One area of research is the development of new derivatives of this compound that have improved solubility and bioavailability. Another area of research is the identification of new therapeutic targets for this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine involves the reaction of 3,6-dibromo-1,2,4,5-tetrazine with tert-butylamine and piperidine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine has been extensively studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease. In these studies, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress in the brain.
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(16-15-11)17-10-6-8-14-9-7-10/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXOPALOXWAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)
![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)





![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)
![ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2903195.png)
![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)